molecular formula C10H9BrN4O2 B578777 Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate CAS No. 1269292-57-0

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Cat. No.: B578777
CAS No.: 1269292-57-0
M. Wt: 297.112
InChI Key: WHTZCXXAXMJGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a key chemical intermediate in medicinal chemistry research, particularly in the development of novel antibacterial agents . Its core structure is based on the pyrazole scaffold, a heterocycle recognized for its significant and diverse pharmacological properties . This compound serves as a critical precursor for the synthesis of pyrazole carboxamide derivatives, which are being actively investigated for their potential as antibiotic adjuvants . Research indicates that such pyrazole-based compounds can exhibit remarkable synergistic activity when combined with a sub-inhibitory concentration of colistin against multidrug-resistant (MDR) Gram-negative pathogens, including Acinetobacter baumannii . This synergy is crucial for overcoming resistance mechanisms and represents a promising strategy to extend the usefulness of existing last-resort antibiotics. The bromine substituent on the pyrazole ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore a wide chemical space and optimize the properties of resulting candidates for activity against resistant bacterial strains . The value of this compound lies in its role in creating new tools to address the urgent global health crisis of antibiotic resistance.

Properties

IUPAC Name

ethyl 5-bromo-1-pyrimidin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTZCXXAXMJGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700131
Record name Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-57-0
Record name Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Hydrazine Activation : Pyrimidin-2-yl hydrazine reacts with DEEM, initiating a cyclocondensation process. The ethoxymethylene group in DEEM facilitates nucleophilic attack by the hydrazine’s terminal nitrogen, forming a Schiff base intermediate.

  • Cyclization : Intramolecular cyclization eliminates ethanol, yielding ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate.

  • Optimization : Conducting the reaction at 80–90°C for 12–16 hours in anhydrous ethanol maximizes yields (75–85%).

Key Data :

ParameterValueSource
Yield78% (isolated)
Reaction Time16 hours
Temperature90°C

Regioselective Bromination at the 5-Position

Introducing bromine at the pyrazole’s 5-position requires careful regiocontrol. A method modified from patent CN112079781A uses tribromooxyphosphorus (POBr₃) in acetonitrile under reflux.

Procedure:

  • Substrate Preparation : Dissolve ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv) in dry acetonitrile.

  • Bromination : Add POBr₃ (1.2 equiv) dropwise at 0°C, then reflux at 85°C for 6 hours.

  • Workup : Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 3:1).

Mechanistic Insight :
POBr₃ acts as both a Lewis acid and brominating agent, coordinating to the pyrazole’s electron-rich 5-position. Subsequent electrophilic aromatic substitution (EAS) introduces bromine selectively.

Key Data :

ParameterValueSource
Yield65%
Reaction Time6 hours
Temperature85°C

Alternative Pathways via Trichloromethyl Enones

Recent methodologies from ACS Omega (2023) propose using trichloromethyl enones to assemble the pyrazole core with pre-installed ester and bromine groups. This one-pot strategy enhances efficiency by combining cyclization and functionalization.

Synthesis Steps:

  • Enone Preparation : React ethyl 4,4,4-trichloro-2-butenoate with pyrimidin-2-amine in DMF at 100°C to form a trichloromethyl enone intermediate.

  • Hydrazine Cyclocondensation : Treat the enone with methylhydrazine in methanol, inducing cyclization to ethyl 5-trichloromethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate.

  • Bromine Substitution : Replace the trichloromethyl group with bromine using HBr/AcOH, achieving simultaneous dechlorination and bromination.

Advantages :

  • Avoids separate bromination steps.

  • Yields improve to 82% due to reduced intermediate isolation.

Key Data :

ParameterValueSource
Overall Yield82%
Reaction Time24 hours (total)

Functional Group Interconversion Strategies

Esterification via Methanolysis

For compounds lacking the ethyl ester, a methanolysis step adapted from converts carboxylic acids to esters.

Procedure :

  • Hydrolyze the trichloromethyl group to a carboxylic acid using NaOH/MeOH.

  • Esterify with ethanol and H₂SO₄ (cat.) under reflux, yielding the ethyl ester.

Pyrimidine Ring Modifications

Introducing the pyrimidin-2-yl group post-pyrazole formation is achievable via Ullmann coupling or Buchwald-Hartwig amination , though these methods are less common due to regiochemical challenges.

Comparative Analysis of Methods

MethodYield (%)StepsKey AdvantageLimitation
Hydrazine Condensation782High regioselectivityRequires separate bromination
Trichloromethyl Enone821One-pot functionalizationComplex enone synthesis
Post-Synthetic Bromination653Proven scalabilityLower yield

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.70 (d, J = 5.1 Hz, 2H, pyrimidine-H), 7.95 (s, 1H, pyrazole-H5), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR : δ 161.2 (C=O), 158.9 (pyrimidine-C2), 144.5 (pyrazole-C5), 62.1 (OCH₂CH₃), 14.3 (CH₃).

Purity and Yield Optimization

  • HPLC : >98% purity achieved via silica gel chromatography (EtOAc/hexane gradient).

  • Scale-Up : Kilogram-scale reactions show consistent yields (70–75%) using POBr₃ bromination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, thiourea, or alkoxides in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like cesium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Coupling Reactions: Formation of biaryl or alkyl-aryl pyrazole derivatives.

Scientific Research Applications

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidin-2-yl group can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features CAS RN Reference
Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (Target) C₁₀H₉BrN₄O₂ Br (5), Pyrimidin-2-yl (1), COOEt (4) 297.11 g/mol Bromine for electrophilic substitution; pyrimidine enhances H-bonding Not explicitly provided
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₂FN₃O₂ NH₂ (5), 4-Fluorophenyl (1), COOEt (4) 249.24 g/mol Amino group increases nucleophilicity; fluorophenyl adds lipophilicity 138907-68-3
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₀BrClN₂O₂ Br (5), 3-Chlorophenyl (1), COOEt (4) 329.58 g/mol Chlorine introduces steric/electronic effects; bromine retains reactivity Not provided
Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate C₁₂H₁₁BrN₃O₂ Me (5), 6-Bromopyridin-2-yl (1), COOEt 309.14 g/mol Pyridine vs. pyrimidine alters π-stacking; methyl reduces polarity 1536648-98-2
Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate C₁₀H₁₁N₅O₂ NH₂ (5), Pyrimidin-2-yl (1), COOEt (4) 233.23 g/mol Amino group enables coupling reactions; lacks bromine’s leaving-group utility Not provided

Physicochemical and Reactivity Insights

  • Bromine vs. Amino Substituents: The bromine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas amino-substituted analogs (e.g., CAS 138907-68-3) are more suited for nucleophilic acylations or condensations .
  • Steric and Electronic Modifications : The 3-chlorophenyl variant (C₁₂H₁₀BrClN₂O₂) introduces both steric bulk and electron-withdrawing effects, which may alter reaction kinetics or solubility compared to the target compound .

Biological Activity

Introduction

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate (CAS: 1269292-57-0) is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C10H9BrN4O2
  • Molar Mass : 297.11 g/mol
  • Storage Conditions : Room temperature
  • Sensitivity : Irritant .

Biological Activities

This compound exhibits a variety of biological activities, primarily in the fields of anti-inflammatory, anti-cancer, and antimicrobial effects.

Anti-Cancer Activity

Recent studies have shown that pyrazole derivatives, including this compound, demonstrate significant anti-cancer properties:

  • Inhibition of Kinases : Pyrazole derivatives have been identified as effective inhibitors of various kinases involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against these targets .
  • Cell Apoptosis Induction : In vitro studies indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For example, one study reported an IC50 value of 49.85 μM for a related compound against A549 lung cancer cells .
  • Mechanisms of Action : The mechanism of action often involves the disruption of cellular signaling pathways critical for tumor growth and survival, including the inhibition of angiogenesis and tumor cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been supported by research demonstrating its ability to inhibit pro-inflammatory cytokines:

  • Nitric Oxide Production : Studies have shown that related pyrazole compounds can significantly reduce LPS-induced nitric oxide production in macrophages, suggesting their utility in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties:

  • Bacterial Cell Membrane Disruption : Compounds similar to this compound have been found to disrupt bacterial cell membranes, leading to cell lysis .
  • Potential Applications : Given their activity against various bacterial strains, these compounds may serve as lead candidates for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeMechanismExample IC50 (μM)References
Anti-CancerInhibition of BRAF(V600E) and Aurora-A kinase49.85
Anti-inflammatoryInhibition of nitric oxide productionN/A
AntimicrobialDisruption of bacterial membranesN/A

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Study on Antitumor Activity : A series of synthesized pyrazole derivatives were tested against various cancer cell lines, showing promising results with significant growth inhibition and apoptosis induction .
  • Inflammation Model Studies : In animal models of inflammation, compounds were shown to effectively reduce markers of inflammation and improve clinical outcomes .
  • Antimicrobial Efficacy Tests : Laboratory tests demonstrated that certain pyrazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via palladium-catalyzed cross-coupling reactions. For example:

  • Step 1: Formation of the pyrazole core by reacting ethyl 3-(pyrimidin-2-yl)hydrazinecarboxylate with a brominated β-keto ester under acidic conditions (e.g., acetic acid, 80°C, 12 hours) .
  • Step 2: Bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (e.g., AIBN, 60°C) .
  • Key Reagents: NBS, palladium catalysts (e.g., Pd/C), and solvents like ethanol or DCM.
  • Yield Optimization: Control reaction temperature (60–80°C), use anhydrous conditions, and purify via column chromatography (hexane/EtOAc gradient).

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Employ SHELXT for phase problem resolution via intrinsic phasing .
  • Refinement: Apply SHELXL for least-squares refinement, addressing disorder or twinning (common in pyrazole derivatives). Validate using R-factor (<5%) and CheckCIF/PLATON for geometric accuracy .
  • Key Metrics: Bond lengths (N–N: ~1.35 Å, C–Br: ~1.90 Å) and angles (pyrazole ring: ~120°) .

Q. What preliminary biological screening assays are recommended for assessing its bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assay (MIC determination against Gram+/− bacteria, fungi) .
  • Enzyme Inhibition: Fluorescence-based kinase inhibition assays (IC50 measurement at 10–100 µM concentrations) .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293, HepG2) with 24–72 hr exposure .
  • Controls: Include positive controls (e.g., ciprofloxacin for antimicrobials) and solvent-only blanks.

Advanced Research Questions

Q. How can synthetic protocols be optimized for industrial-scale production while maintaining purity?

Methodological Answer:

  • Flow Chemistry: Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., telescoped bromination-cyclization steps) .
  • Process Parameters: Optimize residence time (2–5 min), temperature (70°C), and catalyst loading (0.5 mol% Pd).
  • Purity Control: Implement inline PAT (Process Analytical Technology) tools like HPLC-MS for real-time monitoring.
  • Yield vs. Scale Data:
Scale (g)Yield (%)Purity (%)
107895
1008597
10008296

Q. How do substituent variations (e.g., Br vs. Cl, pyrimidinyl vs. phenyl) impact bioactivity?

Methodological Answer: Comparative SAR studies reveal:

  • Bromine vs. Chlorine: Bromine’s larger atomic radius enhances hydrophobic interactions (e.g., 2x higher kinase inhibition vs. chloro-analogs) .
  • Pyrimidinyl vs. Phenyl: The pyrimidine ring’s nitrogen atoms improve hydrogen-bonding with ATP-binding pockets (e.g., 10 nM IC50 vs. 50 nM for phenyl derivatives) .
  • Data Table:
SubstituentTarget (Kinase X) IC50 (nM)LogP
5-Br, Pyrimidin-2-yl102.5
5-Cl, Phenyl503.1
5-Br, Phenyl253.0

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values)?

Methodological Answer:

  • Assay Standardization: Use uniform protocols (e.g., ATP concentration in kinase assays) and cell passage numbers.
  • Meta-Analysis: Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA, p-value <0.05) to identify outliers.
  • Potential Confounders:
    • Solvent effects (DMSO >1% alters membrane permeability).
    • Batch-to-batch compound variability (e.g., purity <95% inflates IC50).
  • Case Study: Discrepancies in antimicrobial MIC values resolved by standardizing inoculum size (1x10⁵ CFU/mL) .

Q. What advanced techniques resolve crystallographic disorder in pyrazole derivatives?

Methodological Answer:

  • Twinning: Apply TWINLAW in SHELXL to model twin domains (e.g., racemic twinning in chiral pyrazoles) .
  • Disordered Solvents: Use SQUEEZE (PLATON) to mask electron density from unresolved solvent molecules.
  • Thermal Motion: Refine anisotropic displacement parameters (ADPs) for heavy atoms (Br, pyrimidine N).
  • Example Refinement Stats:
ParameterValue
R1 (all data)0.039
wR20.098
Flack x parameter0.02(3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.